

Spectroscopic Data and Methodologies for the Alkaloid (-)-Tashiromine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (-)-Tashiromine

Cat. No.: B1251342

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the indolizidine alkaloid **(-)-Tashiromine**, catering to researchers, scientists, and professionals in the field of drug development. The document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, alongside the methodologies employed for their acquisition.

Spectroscopic Data Presentation

The spectroscopic data for **(-)-Tashiromine**, a naturally occurring alkaloid first isolated from the deciduous shrub *Maackia tashiroi*, are summarized below. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **(-)-Tashiromine** provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 α	1.85	m	
H-1 β	1.45	m	
H-2 α	1.95	m	
H-2 β	1.60	m	
H-3 α	3.05	ddd	10.0, 8.0, 4.0
H-3 β	2.10	q	8.0
H-5 α	3.20	ddd	10.0, 8.0, 2.0
H-5 β	2.00	m	
H-6 α	1.80	m	
H-6 β	1.55	m	
H-7 α	1.70	m	
H-7 β	1.30	m	
H-8	2.25	m	
H-8a	2.45	m	
-CH ₂ OH	3.65	dd	11.0, 4.0
-CH ₂ OH	3.45	dd	11.0, 7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in (-)-**Tashiromine**.

Carbon	Chemical Shift (δ) ppm
C-1	31.0
C-2	21.5
C-3	54.5
C-5	54.2
C-6	25.0
C-7	29.5
C-8	44.0
C-8a	66.5
-CH ₂ OH	65.0

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **(-)-Tashiromine** provides valuable information regarding its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
155	55	[M] ⁺
154	51	[M-H] ⁺
138	70	[M-OH] ⁺
124	50	[M-CH ₂ OH] ⁺
110	27	
97	51	
96	100	
84	63	
83	62	
82	27	
70	37	
69	42	

Infrared (IR) Spectroscopy

The infrared spectrum of (-)-Tashiromine highlights the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3380 (broad)	O-H stretch (alcohol)
~2930	C-H stretch (alkane)
~1450	C-H bend (alkane)
~1040	C-N stretch (amine)
~1020	C-O stretch (primary alcohol)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer.
- Sample Preparation: The sample of **(-)-Tashiromine** was dissolved in deuterated chloroform (CDCl_3).
- Reference Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
- Data Acquisition:
 - ^1H NMR spectra were acquired at 400 MHz.
 - ^{13}C NMR spectra were acquired at 100 MHz.

Mass Spectrometry

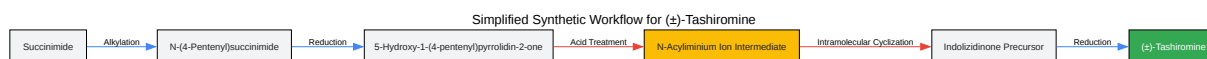
- Instrumentation: Electron ionization mass spectra were obtained using a JEOL JMS D-300 mass spectrometer.
- Ionization Method: Electron Ionization (EI) was used to generate gas-phase ions.
- Sample Introduction: The sample was introduced via a direct insertion probe.

Infrared Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used to record the spectrum.
- Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr) plate.
- Data Acquisition: The spectrum was recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Visualization of Synthetic Workflow

The total synthesis of natural products like **(-)-Tashiromine** is a critical aspect of drug development, enabling access to larger quantities of the compound for further study. The following diagram illustrates a common synthetic pathway to (\pm)-Tashiromine, which can be adapted for an asymmetric synthesis of the desired (-)-enantiomer.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data and Methodologies for the Alkaloid (-)-Tashiromine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251342/docs#spectroscopic-data-and-methodologies-for-the-alkaloid-tashiromine-a-technical-guide\]](https://www.benchchem.com/product/b1251342/docs#spectroscopic-data-and-methodologies-for-the-alkaloid-tashiromine-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)